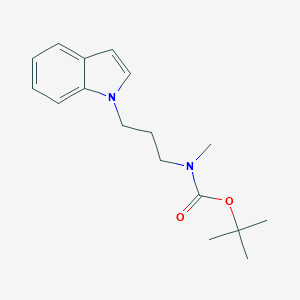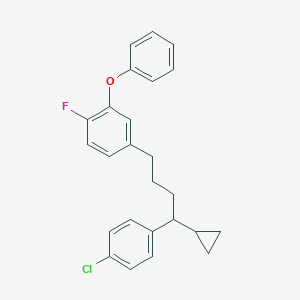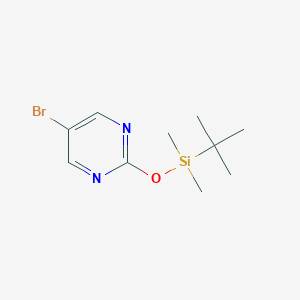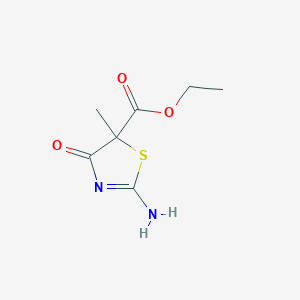![molecular formula C18H24N7O15P3 B055145 [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate CAS No. 116271-22-8](/img/structure/B55145.png)
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caged guanosine 5’-O-(β,γ-imidotriphosphate) (GMP-pnp) is a photolabile derivative of guanosine triphosphate (GTP). It is a non-hydrolyzable analog of GTP, where the oxygen atom between the beta and gamma phosphates is replaced by a nitrogen atom. This modification makes GMP-pnp resistant to hydrolysis, allowing it to be used in various biochemical and physiological studies. The “caged” aspect refers to the compound being rendered inactive by a photolabile protecting group, which can be removed by light exposure, thereby activating the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of caged GMP-pnp involves the introduction of a photolabile protecting group to GMP-pnp. One common method involves the use of 1-(2-nitrophenyl)ethyl (NPE) as the photolabile group. The synthesis typically starts with the preparation of GMP-pnp, followed by the attachment of the NPE group. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of caged GMP-pnp follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce caged GMP-pnp suitable for research and industrial applications.
化学反应分析
Types of Reactions
Caged GMP-pnp primarily undergoes photolysis, where the photolabile protecting group is removed upon exposure to light, yielding the active GMP-pnp. This reaction is highly specific and can be controlled by adjusting the wavelength and intensity of the light source.
Common Reagents and Conditions
The photolysis of caged GMP-pnp typically requires a light source emitting at a specific wavelength, usually in the ultraviolet range. Common reagents used in the synthesis of caged GMP-pnp include organic solvents, catalysts, and the photolabile protecting group precursor.
Major Products Formed
The major product formed from the photolysis of caged GMP-pnp is the active GMP-pnp, which can then participate in various biochemical reactions, such as binding to GTP-binding proteins and influencing cellular signaling pathways.
科学研究应用
Caged GMP-pnp has a wide range of applications in scientific research:
Chemistry: It is used to study the kinetics and mechanisms of GTP-dependent reactions by providing a controlled release of GMP-pnp upon light activation.
Biology: In cellular and molecular biology, caged GMP-pnp is used to investigate the role of GTP-binding proteins in signal transduction, cell division, and other cellular processes.
Medicine: It is employed in the study of diseases related to GTP-binding proteins, such as cancer and neurodegenerative disorders, by allowing precise control over the activation of these proteins.
Industry: Caged GMP-pnp is used in the development of biosensors and diagnostic tools that rely on GTP-dependent reactions.
作用机制
The mechanism of action of caged GMP-pnp involves the photolysis of the photolabile protecting group, resulting in the release of active GMP-pnp. The active GMP-pnp can then bind to GTP-binding proteins, influencing their activity and downstream signaling pathways. This controlled activation allows researchers to study the temporal dynamics of GTP-dependent processes with high precision.
相似化合物的比较
Caged GMP-pnp is unique due to its non-hydrolyzable nature and photolabile protection. Similar compounds include:
Caged GTP: Another photolabile GTP analog used in similar applications but differs in the specific photolabile group used.
Guanosine 5’-O-(γ-thiotriphosphate) (GTP-γ-S): A non-hydrolyzable GTP analog that is not photolabile but is used to study GTP-binding proteins.
Guanosine 5’-O-(β,γ-methylenetriphosphate) (GMP-CH2P): Another non-hydrolyzable analog with a methylene group replacing the oxygen atom.
Caged GMP-pnp stands out due to its ability to be activated by light, providing temporal control over its activity, which is not possible with other non-hydrolyzable GTP analogs.
属性
CAS 编号 |
116271-22-8 |
|---|---|
分子式 |
C18H24N7O15P3 |
分子量 |
671.3 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N7O15P3/c1-8(9-4-2-3-5-10(9)25(29)30)38-42(32,33)40-43(34,35)39-41(20,31)36-6-11-13(26)14(27)17(37-11)24-7-21-12-15(24)22-18(19)23-16(12)28/h2-5,7-8,11,13-14,17,26-27H,6H2,1H3,(H2,20,31)(H,32,33)(H,34,35)(H3,19,22,23,28)/t8?,11-,13-,14-,17-,41?/m1/s1 |
InChI 键 |
XSZNISBTJNZPLS-WSSMKXPZSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
手性 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
同义词 |
1-(2-nitro)phenylethyl-P(3)-guanylyl imidodiphosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


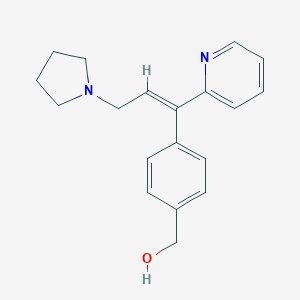
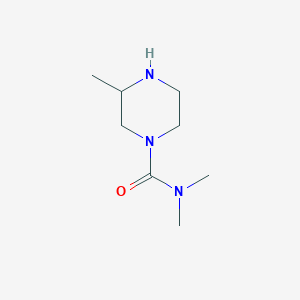
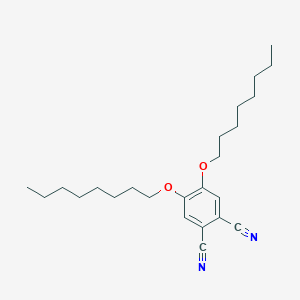
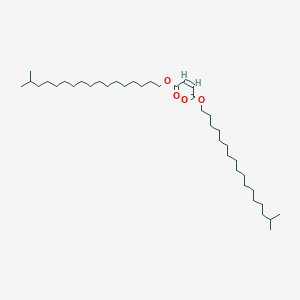
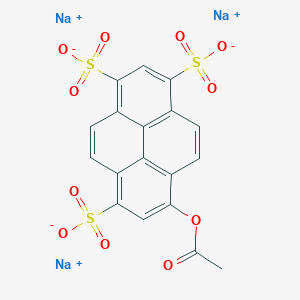
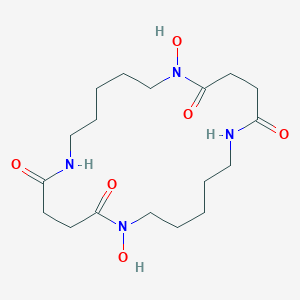
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
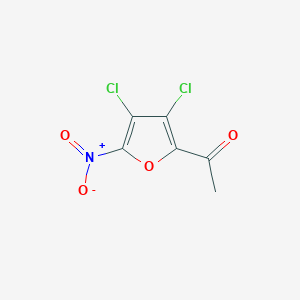
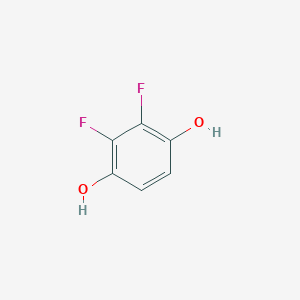
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
